Piperine

概要

説明

Piperine is an alkaloid responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum). It was first isolated in 1820 by the Danish chemist Hans Christian Ørsted. This compound is a yellow crystalline solid with a melting point of 128-130°C and a molecular weight of 285.33 g/mol . It is slightly soluble in water and forms monoclinic needles . This compound has numerous pharmacological activities and health benefits, including anti-inflammatory, antioxidant, and bio-enhancing properties .

準備方法

Synthetic Routes and Reaction Conditions: Piperine can be synthesized by the action of piperonoyl chloride on piperidine . Another method involves the decarboxylation of L-lysine by lysine decarboxylase, yielding cadaverine, which undergoes oxidative deamination by copper amine oxidase to form 5-aminopentanal. This compound cyclizes into Δ1-piperidine Schiff base and is subsequently reduced to form piperidine .

Industrial Production Methods: this compound is typically extracted from black pepper using organic solvents like dichloromethane . The extraction process can be optimized using techniques such as ultrasound-assisted extraction with natural deep eutectic solvents . The solvent-free residue from a concentrated alcoholic extract of black pepper can also be treated with potassium hydroxide to remove resin, followed by crystallization in alcohol .

化学反応の分析

Types of Reactions: Piperine undergoes various chemical reactions, including hydrolysis, oxidation, and isomerization. It forms salts only with strong acids and can be hydrolyzed by alkali into piperidine and piperic acid .

Common Reagents and Conditions:

Hydrolysis: Alkali (e.g., potassium hydroxide)

Oxidation: Strong acids (e.g., hydrochloric acid)

Isomerization: Light, especially ultraviolet light

Major Products:

Hydrolysis: Piperidine and piperic acid

Isomerization: Chavicine, isochavicine, and isothis compound

科学的研究の応用

Anticancer Properties

Piperine exhibits potent anticancer effects across various types of cancer. Research indicates its ability to inhibit tumor growth and induce apoptosis in cancer cells through multiple mechanisms.

Key Findings:

- Breast Cancer : this compound has shown effectiveness against triple-negative breast cancer cells by modulating signaling pathways such as NF-κB and PI3K/Akt .

- Combination Therapy : Studies have demonstrated that this compound enhances the efficacy of other anticancer agents like curcumin, leading to improved therapeutic outcomes .

Table 1: Summary of this compound's Anticancer Effects

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Inhibition of NF-κB and PI3K/Akt | |

| Ovarian Cancer | Induction of apoptosis | |

| Gastric Cancer | Modulation of cell cycle | |

| Lung Cancer | Anti-angiogenic effects |

Metabolic Disorders

This compound has been studied for its role in managing metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and insulin resistance.

Clinical Applications:

- NAFLD Management : A clinical trial indicated that this compound significantly reduced hepatic enzymes and improved lipid metabolism in patients with NAFLD .

- Insulin Sensitivity : this compound administration has been linked to improved insulin sensitivity and lower HOMA levels in high-fat diet models .

Table 2: Effects of this compound on Metabolic Parameters

| Parameter | Effect | Reference |

|---|---|---|

| Hepatic Enzymes | Decreased levels | |

| Insulin Resistance | Reduced HOMA levels | |

| Lipid Metabolism | Improved lipid profiles |

Immunomodulatory Effects

This compound also possesses immunomodulatory properties, influencing immune responses and potentially enhancing vaccine efficacy.

Research Insights:

- Immune Response : In vitro studies have shown that this compound can inhibit the proliferation of B cells and reduce immunoglobulin secretion, suggesting a role in modulating immune responses .

- Vaccine Enhancement : this compound has been noted to enhance the immunogenicity of certain vaccines when administered as an adjuvant .

Bioavailability Enhancer

One of the most significant applications of this compound is its ability to enhance the bioavailability of various drugs and nutrients.

Mechanistic Insights:

- Curcumin Bioavailability : this compound has been shown to increase the bioavailability of curcumin by up to 2000%, making it a valuable co-supplement for enhancing therapeutic effects .

- Drug Interactions : this compound affects the pharmacokinetics of numerous drugs, leading to increased serum concentrations and prolonged effects .

Table 3: Bioenhancing Effects of this compound

| Compound | Effect on Bioavailability | Reference |

|---|---|---|

| Curcumin | Increased by 2000% | |

| β-Carotene | Enhanced absorption | |

| Cannabinoids | Improved oral bioavailability |

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

Case Studies:

- Tuberculosis Treatment : A formulation combining rifampicin, isoniazid, and this compound (Risorine) showed improved cure rates for tuberculosis compared to standard therapies .

- Inhibition of Pathogens : In vitro studies indicate that this compound can inhibit the growth of several pathogenic bacteria and fungi, suggesting potential applications in treating infections .

作用機序

Piperine is often compared with other alkaloids and bio-enhancers:

Capsaicin: Another pungent compound found in chili peppers, known for its pain-relieving properties.

Curcumin: A compound in turmeric with anti-inflammatory and antioxidant effects.

Chavicine: An isomer of this compound, responsible for the pungency of black pepper.

Uniqueness: this compound is unique in its ability to enhance the bioavailability of various drugs, making it a valuable compound in pharmaceutical research .

類似化合物との比較

- Capsaicin

- Curcumin

- Chavicine

Piperine’s diverse applications and unique properties make it a compound of significant interest in various fields of research and industry.

生物活性

Piperine, the principal alkaloid found in black pepper (Piper nigrum), has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Pharmacological Properties

This compound exhibits a wide range of biological activities, including:

- Antioxidant Activity : this compound has been shown to enhance the antioxidant status of cells, reducing oxidative stress and damage .

- Anti-inflammatory Effects : It modulates various inflammatory pathways, including NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses .

- Anticancer Activity : Multiple studies indicate that this compound can inhibit tumor growth and induce apoptosis in cancer cells. For example, it has been effective against melanoma cells by promoting apoptotic pathways .

- Metabolic Regulation : this compound improves insulin sensitivity and lipid metabolism, making it beneficial for metabolic disorders like diabetes and non-alcoholic fatty liver disease (NAFLD) .

This compound's effects are mediated through various molecular targets and signaling pathways:

- Bioavailability Enhancement : this compound is known to inhibit drug-metabolizing enzymes such as cytochrome P450, which increases the bioavailability of co-administered drugs .

- Apoptosis Induction : In cancer therapy, this compound increases pro-apoptotic proteins (e.g., BAX) while decreasing anti-apoptotic proteins (e.g., BCL2), leading to enhanced apoptosis in tumor cells .

- Regulation of Gene Expression : this compound influences the expression of genes related to inflammation and metabolism, such as PPARγ and SREBP-1c, thereby modulating adipogenesis and insulin resistance .

Case Study 1: Anticancer Effects

In a study on human melanoma cells, this compound was administered at doses of 50 mg/kg and 100 mg/kg. Results indicated a significant reduction in tumor volume and weight over four weeks, demonstrating its potential as an anticancer agent without apparent toxicity .

Case Study 2: Metabolic Disorders

A clinical trial involving patients with NAFLD showed that this compound supplementation significantly reduced liver enzymes (ALT and AST) compared to a control group. This suggests its role in improving liver function and metabolic health .

Table 1: Summary of Biological Activities of this compound

Table 2: Clinical Trial Results on this compound

| Parameter | Control Group (Placebo) | This compound Group (50 mg/kg) | This compound Group (100 mg/kg) |

|---|---|---|---|

| ALT Levels | Baseline | Decreased statistically | Decreased statistically |

| AST Levels | Baseline | Decreased statistically | Decreased statistically |

| Tumor Volume (mm³) | N/A | Reduced | Reduced |

5.

This compound demonstrates a promising profile as a multifunctional bioactive compound with applications in cancer therapy, metabolic regulation, and enhancement of drug bioavailability. Ongoing research continues to elucidate its mechanisms of action and therapeutic potential across various health conditions.

特性

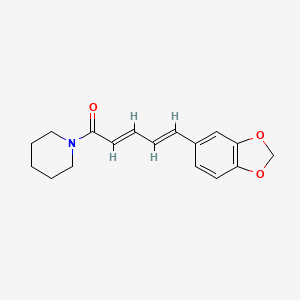

CAS番号 |

7780-20-3 |

|---|---|

分子式 |

C17H19NO3 |

分子量 |

285.34 g/mol |

IUPAC名 |

(2Z,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |

InChI |

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3- |

InChIキー |

MXXWOMGUGJBKIW-BPMFVRGZSA-N |

SMILES |

O=C(N1CCCCC1)/C=C/C=C/C2=CC(OCO3)=C3C=C2 |

異性体SMILES |

C1CCN(CC1)C(=O)/C=C\C=C\C2=CC3=C(C=C2)OCO3 |

正規SMILES |

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 |

外観 |

Solid powder |

沸点 |

498.00 to 499.00 °C. @ 760.00 mm Hg |

melting_point |

129 °C |

Key on ui other cas no. |

7780-20-3 94-62-2 |

物理的記述 |

Light yellow to yellow solid with a pungent odor; [Reference #1] Light yellow solid; [Sigma-Aldrich MSDS] Solid Virtually colourless white crystals; Aroma reminiscent of peppe |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

0.04 mg/mL at 18 °C Very slightly soluble in water; Soluble in ether, oils Soluble (in ethanol) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

((1-5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine (1-(5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine 1-piperoylpiperidine piperine piperine, (E,E)-isomer piperine, (E,Z)-isomer piperine, (Z,E)-isomer piperine, (Z,Z)-isome |

蒸気圧 |

0.00000013 [mmHg] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。